molecular formula C20H19N7O2S B6548623 1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946364-87-0

1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6548623
CAS No.: 946364-87-0
M. Wt: 421.5 g/mol
InChI Key: ITZIFKXZBUBGLV-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound characterized by its intriguing molecular architecture that includes a benzenesulfonyl group, a phenyl group, a triazolopyrimidine core, and a piperazine ring

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase, preventing ATP from binding and thus stopping the phosphorylation process . The result is a disruption in cell cycle progression, particularly at the G1/S and S phase transition .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway. CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1/S and S phase transition . By inhibiting CDK2, the compound disrupts this process, leading to cell cycle arrest .

Result of Action

The primary result of the compound’s action is the induction of cell cycle arrest, leading to apoptosis in cancer cells . This is achieved through the up-regulation of pro-apoptotic proteins like Bax, Bak, and PUMA, and the down-regulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . .

Biochemical Analysis

Biochemical Properties

1-(Benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, such as cyclin A2, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell function by modulating cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, it affects gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes, thereby promoting programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to induce mitochondrial dysfunction, resulting in the release of cytochrome c and activation of caspases, which are key mediators of apoptosis . The compound also modulates the expression of various genes involved in cell survival and apoptosis, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as hexokinase and lactate dehydrogenase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . The compound also binds to plasma proteins, affecting its distribution and bioavailability . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with its target proteins . Additionally, it has been observed to accumulate in the mitochondria, contributing to mitochondrial dysfunction and apoptosis . Post-translational modifications, such as phosphorylation, may also influence its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions:

  • Formation of Triazolopyrimidine Core: : Starting with the synthesis of the triazolopyrimidine core through a cyclization reaction involving appropriate precursors like hydrazines and nitriles under controlled temperature and catalytic conditions.

  • Introduction of Piperazine Ring: : Subsequent reaction steps involve nucleophilic substitution or coupling reactions to introduce the piperazine ring to the triazolopyrimidine core.

  • Benzenesulfonyl Group Addition: : The final step often includes sulfonylation, where a benzenesulfonyl chloride reacts with the intermediate compound in the presence of a base to yield the target molecule.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, solvent selection, and catalyst usage to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : Resulting in the transformation of certain functional groups or the entire reduction of the sulfonyl group.

  • Substitution: : Involving nucleophilic or electrophilic substitutions on the aromatic rings or the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or KMnO₄.

  • Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

  • Nucleophiles or electrophiles like halides, acids, and bases for substitution reactions.

Major Products Formed: The major products from these reactions are highly dependent on the specific reagents and conditions used but could include sulfoxides, sulfones, substituted aromatic rings, and reduced amines.

Scientific Research Applications

This compound has diverse scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of complex molecules, serving as a precursor or intermediate in various organic synthesis pathways.

  • Biology: : Investigated for its potential as a biochemical probe or tool to study enzyme functions and interactions.

  • Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

  • Industry: : Applied in the development of novel materials, such as polymers or catalysts, due to its unique structural features.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can be compared with other triazolopyrimidine and sulfonyl-piperazine derivatives:

  • Similar Compounds

    • 1-(benzenesulfonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

    • 1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

  • Unique Aspects: : The specific combination of the benzenesulfonyl and phenyl-triazolopyrimidine moieties in the target compound provides a unique set of chemical properties and potential interactions compared to its analogs, potentially leading to distinctive biological activities and applications.

Hope this overview gives you a comprehensive insight into this compound. If there's anything more specific you'd like to dive into, just say the word.

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2S/c28-30(29,17-9-5-2-6-10-17)26-13-11-25(12-14-26)19-18-20(22-15-21-19)27(24-23-18)16-7-3-1-4-8-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZIFKXZBUBGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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